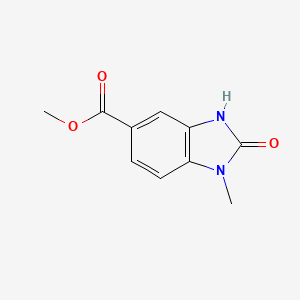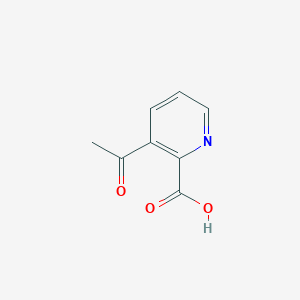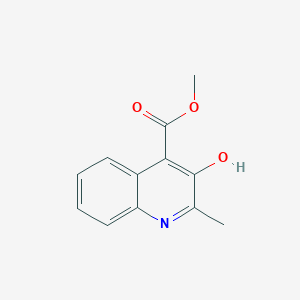
3-羟基-2-甲基喹啉-4-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate is a chemical compound with the molecular formula C12H11NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
科学研究应用
Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用机制
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
Quinoline derivatives are known to influence various biochemical pathways, but the exact pathways and their downstream effects for this specific compound need further investigation .
生化分析
Biochemical Properties
Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to participate in nucleophilic substitution reactions, which are crucial in the synthesis of various biologically active molecules . The compound’s interaction with enzymes such as quinoline oxidoreductase suggests its potential role in redox reactions, impacting cellular oxidative states .
Cellular Effects
Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate affects various cell types and cellular processes. It influences cell signaling pathways, particularly those involved in oxidative stress responses. The compound has been shown to modulate gene expression related to antioxidant defenses, thereby impacting cellular metabolism and homeostasis . Additionally, its effects on cell proliferation and apoptosis have been noted, making it a compound of interest in cancer research .
Molecular Mechanism
At the molecular level, Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes, such as quinoline oxidoreductase, by binding to their active sites and preventing substrate access . This inhibition leads to alterations in cellular redox states and subsequent changes in gene expression related to oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular oxidative states and gene expression profiles .
Dosage Effects in Animal Models
The effects of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts beneficial effects on cellular oxidative states . At higher doses, it can induce toxic effects, including oxidative damage and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage .
Metabolic Pathways
Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as quinoline oxidoreductase, influencing metabolic flux and metabolite levels . The compound’s role in redox reactions suggests its involvement in cellular oxidative metabolism, impacting the balance between oxidative and reductive states .
Transport and Distribution
Within cells and tissues, Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in various cellular compartments. The compound’s distribution is critical for its biochemical activity, as it needs to reach specific cellular sites to exert its effects .
Subcellular Localization
Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate exhibits specific subcellular localization, which is essential for its activity and function . The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interactions with enzymes and other biomolecules, determining its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate typically involves the condensation of 2-methyl-3-nitroaniline with appropriate reagents followed by cyclization and esterification reactions. One common method includes the use of 2-methyl-3-nitroaniline as a starting material, which undergoes a series of reactions to form the desired quinoline derivative .
Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
化学反应分析
Types of Reactions: Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine derivatives .
相似化合物的比较
Quinoline: A parent compound with a similar structure but lacking the hydroxyl and carboxylate groups.
2-Methylquinoline: Similar in structure but without the hydroxyl and ester functionalities.
4-Hydroxyquinoline: Contains a hydroxyl group but differs in the position and presence of other substituents .
Uniqueness: Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. These functional groups make it a valuable compound for various synthetic and research applications .
属性
IUPAC Name |
methyl 3-hydroxy-2-methylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-11(14)10(12(15)16-2)8-5-3-4-6-9(8)13-7/h3-6,14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHDNWZFADKDFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1324282.png)
![Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride](/img/structure/B1324283.png)
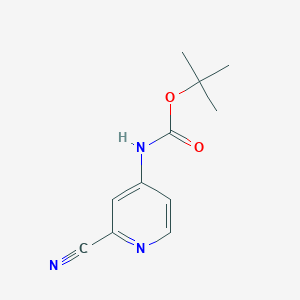
![(7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B1324285.png)
![7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1324288.png)
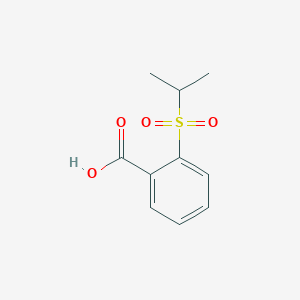
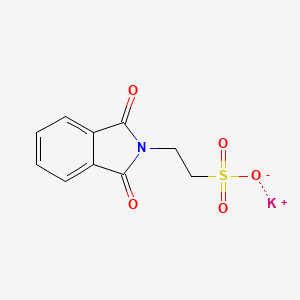
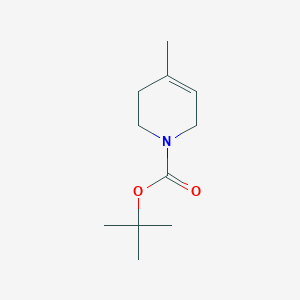
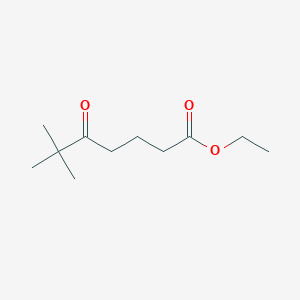

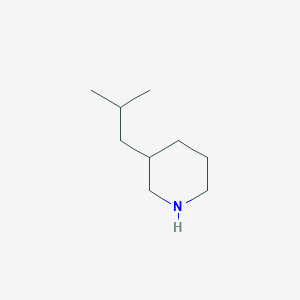
![3,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324301.png)
